2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-5-29-22-21(16(4)27-29)26-24(28(23(22)31)13-19-7-6-12-32-19)33-14-20(30)25-18-10-8-17(9-11-18)15(2)3/h6-12,15H,5,13-14H2,1-4H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMSTHKRLKXDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide , with CAS number 1359131-69-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 465.6 g/mol . Its structure features a pyrazolo[4,3-d]pyrimidine core, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5O3S |
| Molecular Weight | 465.6 g/mol |
| CAS Number | 1359131-69-3 |
Biological Activities
Research indicates that compounds with a pyrazolo[4,3-d]pyrimidine structure may exhibit significant biological activities, including:
- Antifungal Activity : Some derivatives have shown promising antifungal activity against various fungal strains. For instance, compounds similar in structure have been tested against Fusarium oxysporum, demonstrating effective inhibition with MIC values comparable to standard antifungal agents like miconazole .
- Antibacterial Activity : The compound's potential antibacterial properties have been highlighted in studies evaluating its efficacy against Gram-positive and Gram-negative bacteria. For example, related compounds exhibited MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Pyrazolo[4,3-d]pyrimidine derivatives are being explored for their anticancer properties due to their ability to inhibit specific kinases involved in cancer progression. The compound's unique structural features may enhance its effectiveness against certain cancer cell lines.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
- Cell Signaling Pathways : It might affect various signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antifungal Studies : A study reported that certain derivatives exhibited over 80% inhibition against Fusarium oxysporum, with EC50 values of 6 to 9 μg/mL . The presence of specific functional groups was linked to enhanced antifungal activity.
- Antibacterial Efficacy : Compounds structurally similar to the target compound showed significant antibacterial activity with MIC values as low as 12.5 µg/mL against multiple bacterial strains . This suggests that modifications to the pyrazolo[4,3-d]pyrimidine core could optimize its antibacterial properties.
- Synthesis and Optimization : The synthesis of this compound typically involves multi-step organic reactions that require careful optimization for yield and purity. Techniques include cyclization reactions to form the pyrazolo[4,3-d]pyrimidine scaffold followed by functional group modifications .
Scientific Research Applications
Antimicrobial Activity
Compounds with a pyrazolo[4,3-d]pyrimidine structure have been reported to exhibit antimicrobial properties . For instance, derivatives similar to this compound have shown activity against various bacteria and fungi. In vitro studies indicate that such compounds can be effective against drug-resistant strains, making them candidates for new antibiotic therapies .
Anticancer Potential
Research into pyrazolo[4,3-d]pyrimidine derivatives has revealed their potential as anticancer agents. These compounds can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve inhibition of key enzymes involved in cancer metabolism or signaling pathways .
Anti-inflammatory Effects
Some studies suggest that compounds containing the pyrazolo[4,3-d]pyrimidine moiety may possess anti-inflammatory properties. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases by modulating inflammatory mediators and pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed an EC50 value significantly lower than conventional antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In a series of experiments assessing the cytotoxic effects of pyrazolo[4,3-d]pyrimidine derivatives, one particular derivative exhibited a 70% reduction in cell viability in breast cancer cell lines at low micromolar concentrations. This suggests that modifications to the core structure can enhance therapeutic efficacy against specific cancer types .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic synthesis techniques that include:
- Formation of the Pyrazolo[4,3-d]pyrimidine Core : This involves cyclization reactions under controlled conditions.
- Introduction of Functional Groups : Substituents like furan and thioether groups are added through substitution reactions.
- Final Modifications : The compound undergoes further modifications to enhance its biological activity and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
